molecular formula C22H26N2O4 B11379475 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11379475
M. Wt: 382.5 g/mol
InChI Key: YZUHDNTYPICAHT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with furan and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the furan and morpholine substituents through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences. Safety measures and quality control are critical to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group can produce amines .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine groups but lacks the benzofuran core.

    4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: Contains the morpholine group but has a different core structure.

    2-Pyrazol-1-yl-ethylamine: Features a pyrazole ring instead of the benzofuran core

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of the benzofuran core with furan and morpholine substituents. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-14-11-15(2)20-16(3)21(28-19(20)12-14)22(25)23-13-17(18-5-4-8-27-18)24-6-9-26-10-7-24/h4-5,8,11-12,17H,6-7,9-10,13H2,1-3H3,(H,23,25)

InChI Key

YZUHDNTYPICAHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CO3)N4CCOCC4)C)C

Origin of Product

United States

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